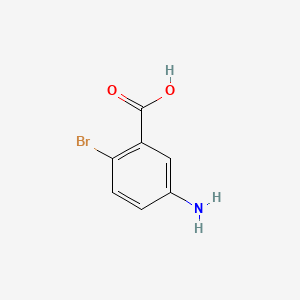
2-Bromo-4-fluorobenzylamine hydrochloride
Descripción general
Descripción
2-Bromo-4-fluorobenzylamine hydrochloride is a compound that has not been directly synthesized in the provided papers. However, related compounds and intermediates have been synthesized and studied, which can provide insights into the potential properties and reactivity of 2-Bromo-4-fluorobenzylamine hydrochloride. For instance, the synthesis of fluorobenzyl bromides as intermediates for asymmetric synthesis of fluorinated α-amino acids , and the synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate involve similar bromo and fluoro substituents on a benzyl backbone.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including bromination, fluorination, and the formation of amine derivatives. For example, the preparation of [18F]fluorobenzyl bromides and the synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine demonstrate the complexity of such syntheses. The procedures often require careful control of reaction conditions, such as temperature and stoichiometry, to achieve high yields and selectivity.
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-fluorobenzylamine hydrochloride would be expected to feature a benzene ring substituted with bromo and fluoro groups, as well as an amine group. The presence of these substituents can influence the electronic properties of the molecule, as seen in the synthesis of multisubstituted triphenylenes and phenanthrenes , and the study of 2-hydroxy-5-nitrobenzyl bromide chemistry .
Chemical Reactions Analysis
Compounds with bromo and fluoro substituents on a benzyl backbone can participate in various chemical reactions. For example, the palladium-catalyzed coupling reactions , and the transformations involving halodeboronation demonstrate the reactivity of such moieties. The presence of an amine group would also allow for further functionalization and participation in reactions such as amination and the formation of amide bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-fluorobenzylamine hydrochloride can be inferred from related compounds. For instance, the synthesis of 3-Bromo-2-fluorobenzoic acid and 2-Fluoro-4-bromobiphenyl provide information on the potential purity and yield that can be expected from the synthesis of similar compounds. The presence of halogen substituents typically increases the density and boiling point of such compounds, while the amine group can contribute to higher solubility in polar solvents.
Aplicaciones Científicas De Investigación
Metabolism Studies
- Microsomal Metabolism Research : Research on the metabolism of halogenated anilines, including 2-bromo and 2-fluoro derivatives, has been conducted. These studies, using rat liver microsomal metabolism, identified metabolites such as benzyl alcohols, benzaldehydes, and secondary amines like halogenated N-(4'-aminobenzyl)-4-methylanilines. This research provides insights into the metabolism pathways and influences of different halogen substituents on the rate of metabolism (Boeren et al., 1992).
Corrosion Inhibition
- Corrosion Inhibition Studies : A study on 4-Chloro-2-fluorobenzylamine Hydrochloride investigated its effectiveness in inhibiting corrosion of mild steel in HCl media. This research highlighted the compound's potential as a good corrosion inhibitor, particularly noting that its efficiency increases with concentration and decreases with temperature (Hussein, 2015).
Supramolecular Chemistry
- Supramolecular Assemblies : The role of 4-fluorobenzylamine in forming diverse supramolecular architectures was explored. This compound, when combined with halide ions or metal chloride, can form various supramolecular salts. The study examined how strong hydrogen bonds and weak intermolecular interactions influence the self-assembly of these compounds (Wang et al., 2015).
Photodynamic Therapy
- Photodynamic Therapy Research : A study on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, including 5-bromo and 4-fluorobenzylamine, showed potential in photodynamic therapy for cancer treatment. These compounds were characterized for their photophysical and photochemical properties, indicating their usefulness as Type II photosensitizers (Pişkin et al., 2020).
Medical Imaging
- Medical Imaging Applications : A novel synthesis of 4-[(18)F]fluorobenzylamine and its use as a building block for PET radiotracers was reported. This synthesis is significant for developing new radiotracers for medical imaging, such as PET scans (Koslowsky et al., 2010).
Structural and Dynamical Properties
- Molecular Structure Analysis : A study on the effects of ring fluorination on the structural and dynamical properties of 2-fluorobenzylamine explored the compound's conformations and tunneling motions. This research provides insights into how fluorine substitution affects molecular flexibility and dynamics (Calabrese et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
(2-bromo-4-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCSNHSXUSMNOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378401 | |
| Record name | 2-Bromo-4-fluorobenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluorobenzylamine hydrochloride | |
CAS RN |
289038-14-8 | |
| Record name | Benzenemethanamine, 2-bromo-4-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289038-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluorobenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanamine, 2-bromo-4-fluoro-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)






![Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate](/img/structure/B1271513.png)
